molecular formula C14H9F3O3 B1597979 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 408366-18-7

4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B1597979
CAS No.: 408366-18-7
M. Wt: 282.21 g/mol
InChI Key: JPLHXHHURMRLGR-UHFFFAOYSA-N
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Description

4’-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylic acid is an organic compound that features a trifluoromethoxy group attached to a biphenyl structure with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of advanced trifluoromethoxylation reagents has facilitated the synthesis of such compounds, making them more accessible for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4’-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4’-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to inhibitory effects. This interaction can modulate various biological pathways, making the compound a candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 4’-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid
  • 4-(Trifluoromethoxy)phenyl-Containing Polymers

Uniqueness

4’-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of both the trifluoromethoxy group and the carboxylic acid functional group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLHXHHURMRLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375319
Record name 4'-(Trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408366-18-7
Record name 4'-(Trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 408366-18-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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